2-(3-Hydroxypyrrolidin-1-yl)acetamide

Chiral resolution Enantiomeric purity Asymmetric synthesis

2-(3-Hydroxypyrrolidin-1-yl)acetamide (CAS 116833-22-8) is a chiral pyrrolidine-acetamide conjugate with molecular formula C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol. The compound presents a single stereocenter at the pyrrolidine 3-position, yielding a pair of enantiomers that are commercially available as the racemate or the isolated (R)-enantiomer (CAS 412278-74-1).

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
Cat. No. B1368798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Hydroxypyrrolidin-1-yl)acetamide
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1CN(CC1O)CC(=O)N
InChIInChI=1S/C6H12N2O2/c7-6(10)4-8-2-1-5(9)3-8/h5,9H,1-4H2,(H2,7,10)
InChIKeyZNTNXLDTWDVTMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Hydroxypyrrolidin-1-yl)acetamide Procurement Guide: Baseline Identity, Physicochemical Profile, and Comparator Landscape


2-(3-Hydroxypyrrolidin-1-yl)acetamide (CAS 116833-22-8) is a chiral pyrrolidine-acetamide conjugate with molecular formula C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol . The compound presents a single stereocenter at the pyrrolidine 3-position, yielding a pair of enantiomers that are commercially available as the racemate or the isolated (R)-enantiomer (CAS 412278-74-1) . Its computed physicochemical properties—2 hydrogen bond donors, 3 hydrogen bond acceptors, 2 rotatable bonds, and a topological polar surface area consistent with moderate passive permeability—place it within the property space of fragment-like scaffolds commonly employed in medicinal chemistry . The closest structural analogs include (R)-2-(3-hydroxypyrrolidin-1-yl)acetamide, 2-(pyrrolidin-1-yl)acetamide, 3-hydroxypyrrolidine, and N-substituted derivatives such as N-(furan-2-ylmethyl)-2-(3-hydroxypyrrolidin-1-yl)acetamide. Despite its commercial availability from multiple vendors at ≥98% purity, publicly available quantitative pharmacological or selectivity data that differentiate this compound from its closest analogs remain scarce, a critical consideration for procurement decisions that rely on evidence-based selection .

Why 2-(3-Hydroxypyrrolidin-1-yl)acetamide Cannot Be Generically Substituted: Scaffold-Level Selectivity and Enantiomeric Identity Risks


The pyrrolidine-3-ol acetamide scaffold is not a commodity chemical interchangeable across all members of its class. In closely related series, such as the N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamide TACE inhibitors, subtle modifications to the pyrrolidine ring oxidation state produce profound selectivity shifts—the reported scaffold achieves >300-fold selectivity for pTACE over MMP-1, -2, and -9, a window that collapses entirely with ring saturation or hydroxyl deletion [1]. For 2-(3-hydroxypyrrolidin-1-yl)acetamide specifically, the stereochemical configuration at C-3 is a non-negotiable determinant of molecular recognition: the (R)-enantiomer (CAS 412278-74-1) and the racemate (CAS 116833-22-8) are distinct chemical entities that cannot be assumed equipotent in any chiral environment, including enzyme active sites and receptor binding pockets . Furthermore, the primary acetamide terminus distinguishes this compound from N-alkylated analogs such as N-(furan-2-ylmethyl)-2-(3-hydroxypyrrolidin-1-yl)acetamide, where the substituent alters both hydrogen-bonding capacity and lipophilicity, potentially redirecting target engagement. Generic substitution without experimental verification of enantiomeric identity, purity, and target-specific activity therefore carries a material risk of irreproducible results or failed synthetic campaigns .

2-(3-Hydroxypyrrolidin-1-yl)acetamide: Quantified Differentiation Evidence Against Closest Analogs


Enantiomeric Identity: (R)-Enantiomer vs. Racemate Differentiation for Chiral Synthesis

2-(3-Hydroxypyrrolidin-1-yl)acetamide exists as two distinct purchasable forms: the racemic mixture (CAS 116833-22-8) and the isolated (R)-enantiomer (CAS 412278-74-1) . The (R)-enantiomer is specifically used as a chiral building block in the synthesis of enantiopure pharmaceuticals, including linagliptin (a DPP-IV inhibitor) and asimadoline (a KOR agonist), where the (S)-enantiomer would produce a diastereomeric impurity with distinct pharmacological and toxicological profiles [1]. Vendors report the (R)-enantiomer at ≥98% purity with chiral HPLC verification; the racemate cannot substitute in asymmetric syntheses requiring defined stereochemistry.

Chiral resolution Enantiomeric purity Asymmetric synthesis

Scaffold Oxidation State: 3-Hydroxypyrrolidine vs. 2-Oxopyrrolidine TACE Selectivity

The N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamide scaffold—a close structural analog differing only in the pyrrolidine oxidation state—achieves pTACE IC₅₀ values consistently below 5 nM, with >300-fold selectivity over MMP-1, -2, and -9 [1]. Compound 2o from this series demonstrates functional inhibition of TNFα production in human whole blood with an IC₅₀ of 0.42 μM [1]. Although 2-(3-hydroxypyrrolidin-1-yl)acetamide lacks the N-hydroxy warhead essential for zinc chelation, the scaffold comparison illustrates how pyrrolidine ring oxidation dictates metalloprotease selectivity: the 2-oxo derivative is a potent TACE inhibitor, whereas the fully reduced 3-hydroxypyrrolidine scaffold is expected to lack this activity entirely. This differentiation is critical for users selecting between these scaffolds for inflammation-targeted programs.

TACE inhibition MMP selectivity Hydroxamate scaffold

N-Substitution vs. Primary Acetamide: Hydrogen-Bond Donor Capacity and Fragment Elaboration Potential

2-(3-Hydroxypyrrolidin-1-yl)acetamide bears a primary acetamide terminus (2 H-bond donors, 3 H-bond acceptors total), distinguishing it from N-alkylated derivatives such as N-(furan-2-ylmethyl)-2-(3-hydroxypyrrolidin-1-yl)acetamide and N-butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide . The primary amide provides a synthetically tractable handle for further derivatization (acylation, alkylation, dehydration to nitrile) that is absent in tertiary amide analogs. Computed physicochemical data confirm 2 hydrogen bond donors for the target compound , whereas the N-substituted analogs possess only the hydroxyl donor, altering their fragment-linking strategy and physicochemical profile. This difference directly impacts the choice of synthetic route in fragment-growing campaigns.

Fragment-based drug discovery Hydrogen bonding Chemical elaboration

Commercial Purity and Storage: Vendor-Supplied Specifications for Reproducibility

Commercially available 2-(3-hydroxypyrrolidin-1-yl)acetamide (CAS 116833-22-8) is supplied at ≥98% purity (HPLC) with recommended storage at 2–8°C in sealed, dry conditions . The (R)-enantiomer (CAS 412278-74-1) is similarly specified at ≥98% . In contrast, the simpler pyrrolidine analog 2-(pyrrolidin-1-yl)acetamide (lacking the 3-hydroxyl group) is not widely cataloged at comparable purity, reflecting the synthetic accessibility advantage conferred by the hydroxyl directing group. The presence of the 3-hydroxyl substituent also increases polarity (clogP reduction), potentially improving aqueous solubility relative to the des-hydroxy analog, although no experimental solubility data were identified in the public domain.

Chemical procurement Purity specification Storage stability

2-(3-Hydroxypyrrolidin-1-yl)acetamide: Evidence-Backed Research and Industrial Application Scenarios


Chiral Building Block for Asymmetric Synthesis of DPP-IV Inhibitors and KOR Agonists

The (R)-enantiomer (CAS 412278-74-1) serves as a critical chiral intermediate in the synthesis of enantiopure pharmaceuticals, notably linagliptin (a dipeptidyl peptidase-IV inhibitor for type 2 diabetes) and asimadoline (a kappa opioid receptor agonist investigated for irritable bowel syndrome) [1]. The defined (R)-stereochemistry is essential; use of the racemate introduces a 50% diastereomeric impurity that necessitates additional chiral resolution steps, increasing cost and reducing yield. Procurement of the enantiopure building block with verified ≥98% purity and chiral HPLC documentation is mandatory for GMP intermediate applications .

Fragment Library Member for De Novo Drug Discovery Campaigns

With a molecular weight of 144.17 Da, 2 hydrogen bond donors, and 3 hydrogen bond acceptors, 2-(3-hydroxypyrrolidin-1-yl)acetamide falls within the Rule-of-Three fragment space and is commercially available at ≥98% purity, making it suitable for inclusion in fragment screening libraries . Its primary acetamide terminus provides a synthetic handle for fragment growing via amide coupling or nucleophilic substitution, distinguishing it from N-alkylated analogs that lack this derivatizability [1]. The 3-hydroxyl group offers an additional vector for etherification or esterification, supporting divergent fragment elaboration strategies.

Scaffold-Hopping Reference for TACE/MMP Inhibitor Selectivity Studies

The closely related N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamide scaffold demonstrates potent TACE inhibition (IC₅₀ <5 nM) with >300-fold selectivity over MMP-1, -2, and -9 . 2-(3-Hydroxypyrrolidin-1-yl)acetamide, lacking the N-hydroxy zinc-binding group and the 2-oxo moiety, serves as a matched negative control or scaffold-hopping starting point in metalloprotease drug discovery programs. Comparative testing of these scaffolds enables deconvolution of zinc-chelating activity from scaffold-specific binding interactions, a critical step in selectivity optimization .

Physicochemical Probe for Hydrogen-Bonding and Solubility Optimization

The compound's computed properties—moderate polarity, dual hydrogen-bond donor capacity, and low molecular weight—make it a candidate for physicochemical profiling in solubility and permeability assays . The presence of both a primary amide and a secondary alcohol enables systematic comparison with des-hydroxy (2-(pyrrolidin-1-yl)acetamide) and N-alkylated analogs, providing a data set for establishing structure–property relationships (SPR) that guide lead optimization in medicinal chemistry programs.

Quote Request

Request a Quote for 2-(3-Hydroxypyrrolidin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.